molecular formula C8H5BrS B1147249 5-Bromobenzo[c]thiophene CAS No. 133150-64-8

5-Bromobenzo[c]thiophene

Cat. No.: B1147249
CAS No.: 133150-64-8
M. Wt: 213.09
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromobenzo[c]thiophene is an organic compound with the molecular formula C8H5BrS. It is a derivative of benzothiophene, where a bromine atom is substituted at the 5th position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and materials science .

Biochemical Analysis

Biochemical Properties

5-BROMOBENZO[B]THIOPHENE plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, 5-BROMOBENZO[B]THIOPHENE can act as a substrate for enzymes involved in the synthesis of antimalarial agents, such as 4-aminoquinolines and tetraoxanes . These interactions are crucial for the development of new therapeutic agents.

Cellular Effects

The effects of 5-BROMOBENZO[B]THIOPHENE on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-BROMOBENZO[B]THIOPHENE can modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This modulation can impact various cellular functions, including cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 5-BROMOBENZO[B]THIOPHENE exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, 5-BROMOBENZO[B]THIOPHENE has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can lead to changes in the expression of genes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-BROMOBENZO[B]THIOPHENE can change over time. The compound’s stability and degradation are important factors to consider. 5-BROMOBENZO[B]THIOPHENE is known to be light-sensitive and should be stored in dark, dry conditions to maintain its stability . Over time, degradation products may form, which can have different effects on cellular function compared to the parent compound.

Dosage Effects in Animal Models

The effects of 5-BROMOBENZO[B]THIOPHENE vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, toxic or adverse effects can be observed. For example, high doses of 5-BROMOBENZO[B]THIOPHENE have been associated with hepatotoxicity in animal studies . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

5-BROMOBENZO[B]THIOPHENE is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation . These interactions can affect the metabolic flux and levels of metabolites within the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity and toxicity.

Transport and Distribution

Within cells and tissues, 5-BROMOBENZO[B]THIOPHENE is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . For instance, 5-BROMOBENZO[B]THIOPHENE may be transported into the cell via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of 5-BROMOBENZO[B]THIOPHENE is an important factor in determining its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 5-BROMOBENZO[B]THIOPHENE may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism and protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromobenzo[c]thiophene can be synthesized through several methods. One common method involves the ring-closure reaction of 1-Bromo-4-[(2,2-diethoxyethyl)thio]benzene with phosphorus pentoxide (PPA) in chlorobenzene . The reaction conditions typically involve heating the mixture to 115-120°C for 45 hours, followed by purification through column chromatography .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Mechanism of Action

The mechanism of action of 5-Bromobenzo[c]thiophene varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-hexylthiophene
  • 5-Bromobenzothiophene-2-carboxylic acid
  • 5-Bromo-3-benzo[b]thiophene-2-carboxaldehyde
  • 2-Bromobenzo[b]thiophene

Uniqueness

5-Bromobenzo[c]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .

Properties

IUPAC Name

5-bromo-2-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrS/c9-8-2-1-6-4-10-5-7(6)3-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGPYDSULDKNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CSC=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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